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Compound of Interest

Compound Name: C646

Cat. No.: B8037948 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the p300/CBP histone acetyltransferase

(HAT) inhibitor, C646, across various tumor models. The information presented is based on

preclinical studies and aims to offer an objective overview of its anti-tumor efficacy, supported

by experimental data.

Quantitative Analysis of C646 Anti-Tumor Activity
The following table summarizes the available quantitative data on the efficacy of C646 in

different cancer cell lines and in vivo models. This data highlights the variability in sensitivity to

C646 across different tumor types.
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Tumor

Model
Cell Line(s) Assay Endpoint Result Reference

Non-Small

Cell Lung

Cancer

(NSCLC)

A549, H460,

H157

Clonogenic

Survival

Dose

Enhancement

Ratio (DER)

at 10%

surviving

fraction

DER of 1.4

(A549), 1.2

(H460), and

1.2 (H157)

when

combined

with ionizing

radiation.

[1]

Pancreatic

Cancer

PSN1,

MIAPaCa2
Western Blot

Histone

Acetylation

Dose-

dependent

decrease in

H3K9,

H3K18, and

H3K27

acetylation

with C646

treatment

(10-50 µM).

Pancreatic

Cancer
-

In Vivo

Xenograft

Tumor

Growth

C646

treatment

inhibited

tumor growth

in a xenograft

mouse

model.

Gastric

Cancer

SGC-7901,

MKN45,

MGC-803,

BGC-823,

KATO III

Cell Viability,

Cell Cycle,

Apoptosis

- C646

inhibited cell

viability,

induced cell

cycle arrest,

and promoted

apoptosis in

all five gastric
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cancer cell

lines.

Gastric

Cancer
SGC-7901

Migration and

Invasion
-

C646 did not

suppress the

migration and

invasion of

the SGC-

7901 cell line.

Multiple

Myeloma

MM.1S,

MM.1R,

KMS-12-BM,

KMS-34

Cell Viability IC50

C646 is

potent

against

multiple

myeloma cell

lines, with

reported IC50

values

significantly

lower than in

some solid

tumors.

Note: Comprehensive IC50 values for a wide range of tumor cell lines are not readily available

in a single comparative study and require collation from various individual research articles.

Experimental Protocols
Detailed methodologies for key experiments cited in the literature are outlined below.

Clonogenic Survival Assay
This assay is used to determine the long-term proliferative potential of cells after treatment with

C646, alone or in combination with other agents like radiation.

Cell Seeding: Plate cells at a low density (e.g., 200-1000 cells/well in a 6-well plate) to allow

for individual colony formation.
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Treatment: After cell adherence, treat with varying concentrations of C646 for a specified

duration. For combination studies, the second agent (e.g., ionizing radiation) is applied

during or after C646 treatment.

Incubation: Incubate the plates for 10-14 days to allow for colony formation.

Staining: Fix the colonies with a solution of methanol and acetic acid, then stain with crystal

violet.

Quantification: Count the number of colonies (typically defined as containing >50 cells). The

surviving fraction is calculated as the number of colonies formed after treatment divided by

the number of cells seeded, normalized to the plating efficiency of untreated control cells.

Western Blotting for Histone Acetylation
This technique is used to assess the direct inhibitory effect of C646 on p300/CBP activity by

measuring the acetylation levels of their histone substrates.

Cell Lysis: Treat cells with C646 for the desired time and concentration, then lyse the cells in

RIPA buffer supplemented with protease and phosphatase inhibitors.

Protein Quantification: Determine the protein concentration of the lysates using a BCA or

Bradford assay.

Electrophoresis: Separate equal amounts of protein on an SDS-PAGE gel.

Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

Antibody Incubation: Block the membrane and then incubate with primary antibodies specific

for acetylated histones (e.g., anti-acetyl-H3K9, anti-acetyl-H3K27) and a loading control

(e.g., anti-Histone H3, anti-Actin). Subsequently, incubate with the appropriate HRP-

conjugated secondary antibodies.

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL)

detection system.

Cell Cycle Analysis by Flow Cytometry
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This method is employed to determine the effect of C646 on cell cycle progression.

Cell Treatment and Harvesting: Treat cells with C646, then harvest by trypsinization and

wash with PBS.

Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently to prevent clumping.

Cells can be stored at -20°C.

Staining: Rehydrate the cells in PBS and then stain with a solution containing a DNA-

intercalating dye (e.g., Propidium Iodide) and RNase A (to prevent staining of double-

stranded RNA).

Data Acquisition: Analyze the stained cells using a flow cytometer. The fluorescence intensity

of the DNA dye is proportional to the DNA content of the cells.

Analysis: Deconvolute the resulting DNA content histograms to determine the percentage of

cells in each phase of the cell cycle (G1, S, and G2/M).

Visualizing Mechanisms and Workflows
C646 Mechanism of Action in Cancer
The following diagram illustrates the primary mechanism of action of C646. By competitively

inhibiting the histone acetyltransferases p300 and CBP, C646 prevents the acetylation of

histone and non-histone proteins. This leads to chromatin condensation and altered gene

expression, ultimately resulting in cell cycle arrest, apoptosis, and reduced tumor growth.
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Acetylation
Catalyzes

Altered Gene Expression

Histone Proteins Chromatin CondensationLeads to
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Click to download full resolution via product page

Caption: C646 inhibits p300/CBP, leading to reduced acetylation and anti-tumor effects.

General Experimental Workflow for C646 Evaluation
The diagram below outlines a typical preclinical workflow for assessing the efficacy of C646 in

a specific tumor model.
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Caption: A typical workflow for preclinical evaluation of C646 in cancer models.

Logical Relationship of C646's Effects
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This diagram illustrates the logical progression from the molecular inhibition by C646 to the

ultimate cellular and organismal outcomes observed in cancer models.

C646 p300/CBP Inhibition Decreased Histone &
Non-Histone Acetylation

Cell Cycle Arrest
Apoptosis

Reduced Proliferation
Tumor Growth Inhibition

Click to download full resolution via product page

Caption: Logical flow from C646's molecular action to its anti-tumor effects.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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